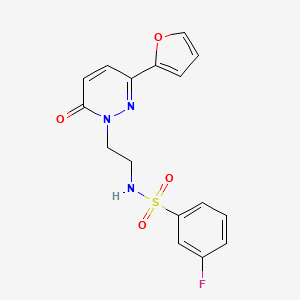

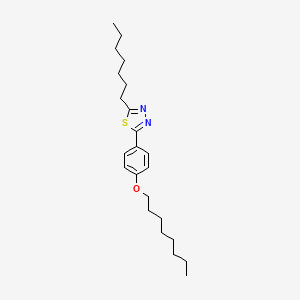

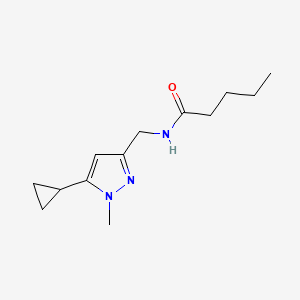

![molecular formula C16H22BNO3 B2720828 N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 2246743-13-3](/img/structure/B2720828.png)

N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .

Synthesis Analysis

This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was elucidated from FT-IR, 1H NMR, and mass spectra .Molecular Structure Analysis

The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT). The calculated data are consistent with the results of X-ray diffraction .Chemical Reactions Analysis

The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed using DFT. The electrostatic potential of molecules as well as molecular frontier orbitals have been calculated for further analysis of the physical and chemical properties of the compound .Wissenschaftliche Forschungsanwendungen

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds play a crucial role in BNCT, a cancer treatment method. In BNCT, boron atoms are selectively delivered to tumor cells. When these cells are irradiated with low-energy neutrons, the boron nuclei capture the neutrons, releasing high-energy alpha particles that selectively damage cancer cells. N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide could serve as a potential boron carrier for BNCT due to its unique boron-containing structure .

Carbon-Carbon Coupling Reactions

Boronic acid pinacol ester compounds, including N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide, are valuable intermediates in organic synthesis. They participate in carbon-carbon coupling reactions, such as Suzuki-Miyaura cross-coupling. These reactions allow the construction of complex organic molecules, making them essential in drug discovery and materials science .

Carbon Heterocoupling Reactions

Similar to carbon-carbon coupling, carbon heterocoupling reactions involve the formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, or sulfur). N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide could find applications in designing novel heterocyclic compounds with potential biological activity .

Arylboronic Acid as a Nucleophile in Suzuki Reactions

Arylboronic acids, including N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide, are widely used nucleophiles in Suzuki-Miyaura reactions. These reactions allow the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The stability of arylboronic acids to water and air makes them attractive reagents for these transformations .

Fluorine-Containing Compounds

Fluorine-containing compounds exhibit unique properties due to the strong electronegativity of fluorine atoms. N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide, with its fluorine substituent, could be explored for medicinal applications. Fluorinated drugs often display enhanced biological activity, stability, and resistance to degradation .

Amide Local Anesthetics and Cancer Treatment

Amide local anesthetics have shown promise in cancer treatment. N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide, as an amide derivative, might have potential applications in this field. Further studies could explore its effects on cancer cells and its potential as an adjunct therapy .

These applications highlight the versatility and potential impact of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide in various scientific contexts. Researchers continue to investigate its properties and applications, making it an intriguing compound for future studies . If you need more detailed information on any specific application, feel free to ask!

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-8-13(12)18-14(19)11-9-10-11/h5-8,11H,9-10H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCMKCASQACTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

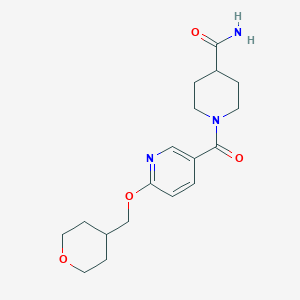

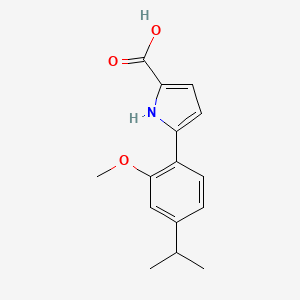

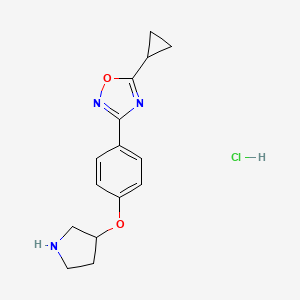

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720762.png)

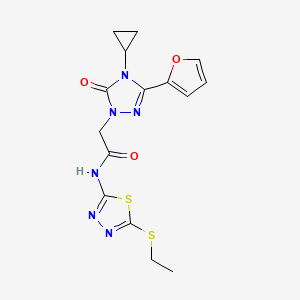

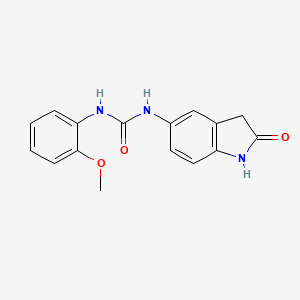

![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)

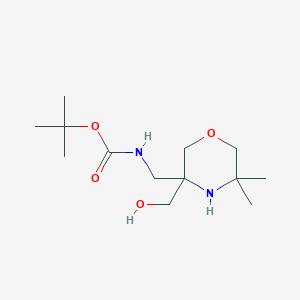

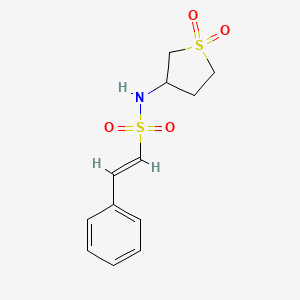

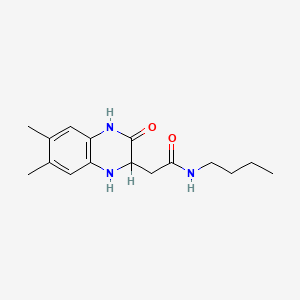

![4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2720767.png)